An In-depth Technical Guide to the Physical Properties of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol Hydrochloride
An In-depth Technical Guide to the Physical Properties of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is a chiral molecule of significant interest in pharmaceutical research and development. Its structure, featuring a chlorinated phenyl ring, a hydroxyl group, and an amino group, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrochloride salt form is often preferred to enhance stability and solubility. A thorough understanding of its physical properties is paramount for its effective utilization in drug discovery, formulation development, and quality control. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | N/A |
| Molecular Formula | C₈H₁₁Cl₂NO | [1][2] |
| Molecular Weight | 208.08 g/mol | [1][2] |
| CAS Number | 169032-01-3; 1334146-19-8 | [1][2] |
| Appearance | Predicted to be a white to off-white solid | General knowledge of amine hydrochlorides |
| Melting Point | Not explicitly reported. The related compound, 2-amino-1-(3-chloro-phenyl)-ethanone hydrochloride, has a melting point of 222 °C. The melting point of the title compound is expected to be in a similar range. | [3] |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and have some solubility in polar aprotic solvents like DMSO. | General knowledge of amine hydrochlorides |
Predicted Spectroscopic Profile
Due to the scarcity of published experimental spectra for (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride, this section provides a predicted spectroscopic profile based on its chemical structure and data from analogous compounds. These predictions are intended to guide researchers in the analysis of experimentally obtained data.
¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent such as DMSO-d₆ or D₂O, the proton NMR spectrum is expected to exhibit the following signals:
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Aromatic Protons (approx. 7.2 - 7.5 ppm): The four protons on the 3-chlorophenyl ring will likely appear as a complex multiplet in this region.
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CH-OH Proton (approx. 4.8 - 5.2 ppm): The proton attached to the carbon bearing the hydroxyl group is expected to be a doublet of doublets or a multiplet, coupled to the adjacent CH₂ protons.
-
CH₂-NH₃⁺ Protons (approx. 3.0 - 3.5 ppm): The two protons of the methylene group adjacent to the protonated amino group are expected to appear as a multiplet.
-
OH and NH₃⁺ Protons (variable): The chemical shifts of the hydroxyl and ammonium protons are highly dependent on the solvent, concentration, and temperature, and they may appear as broad singlets. In D₂O, these signals will exchange with deuterium and will not be observed.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show the following key signals:
-
Aromatic Carbons (approx. 125 - 145 ppm): Six signals are expected for the carbons of the phenyl ring, with the carbon attached to the chlorine atom appearing at a distinct chemical shift.
-
CH-OH Carbon (approx. 70 - 75 ppm): The carbon atom bonded to the hydroxyl group.
-
CH₂-NH₃⁺ Carbon (approx. 45 - 50 ppm): The carbon atom adjacent to the protonated amino group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of the solid compound (e.g., as a KBr pellet or Nujol mull) is expected to display characteristic absorption bands:
-
O-H Stretch (approx. 3200 - 3500 cm⁻¹): A broad band corresponding to the hydroxyl group.
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N-H Stretch (approx. 2800 - 3100 cm⁻¹): A broad and strong absorption band characteristic of the ammonium salt (R-NH₃⁺).[4]
-
C-H Aromatic Stretch (approx. 3000 - 3100 cm⁻¹): Sharp bands of medium intensity.
-
C-H Aliphatic Stretch (approx. 2850 - 3000 cm⁻¹): Medium to strong bands.
-
C=C Aromatic Stretch (approx. 1450 - 1600 cm⁻¹): Several sharp bands.
-
C-O Stretch (approx. 1050 - 1150 cm⁻¹): A strong band.
-
C-Cl Stretch (approx. 700 - 800 cm⁻¹): A medium to strong band.
Experimental Methodologies
This section provides detailed, step-by-step protocols for the determination of the key physical properties of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities.
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Rate: Initially, heat the sample at a rapid rate to approximately 15-20 °C below the expected melting point.
-
Data Acquisition: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Melting Range: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
Caption: Workflow for Melting Point Determination.
Solubility Profile Determination
Understanding the solubility of an API in various solvents is crucial for developing appropriate formulations and for designing purification processes.
Protocol:
-
Solvent Selection: Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS) at different pH values (e.g., 4.5, 6.8, 7.4), ethanol, and dimethyl sulfoxide (DMSO).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspensions to separate the undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting: Express the solubility in terms of mg/mL or mol/L.
Caption: Protocol for Solubility Profile Determination.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical structure and identity of the compound.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Instrument Parameters: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Interpretation: Assign the observed chemical shifts, multiplicities, and integrations to the respective protons and carbons in the molecular structure.
IR Spectroscopy Protocol:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Nujol Mull):
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Safety and Handling
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The hazard statements for a related compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, it is prudent to handle this compound in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]
Conclusion
This technical guide provides a detailed overview of the physical properties of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride, a compound of considerable interest to the pharmaceutical industry. While some physical data is well-established, further experimental determination of properties such as the melting point and a comprehensive solubility profile is warranted. The provided experimental protocols offer a robust framework for researchers to obtain this critical information, thereby facilitating the compound's application in drug development and ensuring its quality and consistency.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]
-
YouTube. (2016). Preparing a sample for infrared spectroscopy. Retrieved from [Link]
-
Nature Protocols. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (n.d.). 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride,KISHIDA CHEMICAL CO., LTD.,PK01112E - Safety Data Sheet. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-((2-((3-Chlorophenyl)(3-chloropropyl)amino)ethyl)(3-chloropropyl)amino)ethan-1-ol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]
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PMC. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride. Retrieved from [Link]
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